![molecular formula C21H19N3O2 B15345491 N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene CAS No. 55398-25-9](/img/structure/B15345491.png)
N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene
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Overview
Description
N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene is a synthetic compound derived from N-methyl-4-aminoazobenzene. It is known for its carcinogenic properties and has been extensively studied for its interactions with proteins, nucleic acids, and their constituents . This compound is a toxic ester of N-hydroxy-MAB and has been shown to produce sarcomas at the site of repeated subcutaneous injections in rats .
Preparation Methods
The synthesis of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene involves the esterification of N-hydroxy-MAB. The reaction typically occurs at neutral pH and involves the use of benzoyl chloride as the esterifying agent . The reaction conditions include maintaining a pH of 7 and using nucleophilic components such as methionine, cysteine, tryptophan, tyrosine, and guanosine to form polar dyes
Chemical Reactions Analysis
N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the azo group to an amine group.
Common reagents used in these reactions include benzoyl chloride for esterification and various nucleophiles for substitution reactions. Major products formed from these reactions include polar dyes and macromolecular-bound dyes .
Scientific Research Applications
N-Benzoyloxy-N-methyl-4-aminoazobenzene is a synthetic compound investigated for its carcinogenic activity and reactivity with nucleophilic reagents . Research on this compound primarily focuses on its role as a model for understanding the mechanisms of carcinogenesis induced by related azo dyes . While the search results do not provide information specifically on N-Benzoyloxy-4'-methyl-N-methyl-4-aminoazobenzene, they do offer insights into the applications and implications of N-Benzoyloxy-N-methyl-4-aminoazobenzene in scientific research.
Carcinogenic Activity
N-benzoyloxy-N-methyl-4-aminoazobenzene induces sarcomas at the site of subcutaneous injection in rats, demonstrating its carcinogenic potential . It is more carcinogenic than other related dyes, possibly due to its stability in neutral lipids . The electrophilic reactivity and subcutaneous carcinogenicities of these dyes do not directly correlate with the hepatocarcinogenic activities of the parent dyes .
Reactivity with Biological Molecules
N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts non-enzymatically with methionine and guanosine at neutral pH . It also reacts with deoxyguanosine and DNA in vitro, forming adducts . These adducts include N-(deoxyguanosin-8-yl)-N-methyl-4-aminoazobenzene, which occurs as cis and trans isomers, and 3-(deoxy-guanosin-N2-yl)-N-methyl-4-aminoazobenzene .
Metabolic Activation
Enzymes metabolize aminoazo dyes into ultimate carcinogenic forms . Studies on N-methyl-4-aminoazobenzene (MAB) reveal that N-hydroxylation, a critical step in its metabolism, is catalyzed by cytochrome P-450 systems .
DNA Adduct Formation and Release
N-Benzoyloxy-N-methyl-4-aminoazobenzene reacts with DNA, leading to the rapid release of guanine derivatives . These derivatives are formed by depurination of N-7 substituted adducts in the DNA .
Implications for Cancer Treatment
Mechanism of Action
The mechanism of action of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene involves its reactivity with nucleophilic components of proteins and nucleic acids. The compound forms macromolecular-bound dyes by reacting with methionine, cysteine, tryptophan, tyrosine, and guanosine . This reactivity is similar to that of other carcinogenic aromatic N-acyloxy amides, which are activated in vivo by esterification of their N-hydroxy metabolites .
Comparison with Similar Compounds
N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene is compared with other similar compounds, such as:
N-Benzoyloxy-N-methyl-4-aminoazobenzene: This compound is a derivative of N-methyl-4-aminoazobenzene and shares similar carcinogenic properties.
N-Benzoyloxy-N-ethyl-4-aminoazobenzene: Another derivative with similar reactivity and carcinogenic activity.
N-Benzoyloxy-N-methyl-4’-ethyl-4-aminoazobenzene: This compound has a similar structure but with an ethyl group instead of a methyl group.
The uniqueness of N-Benzoyloxy-4’-methyl-N-methyl-4-aminoazobenzene lies in its specific reactivity with nucleophilic components and its stability in neutral lipid, which may contribute to its greater carcinogenic activity .
Properties
CAS No. |
55398-25-9 |
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Molecular Formula |
C21H19N3O2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[N-methyl-4-[(4-methylphenyl)diazenyl]anilino] benzoate |
InChI |
InChI=1S/C21H19N3O2/c1-16-8-10-18(11-9-16)22-23-19-12-14-20(15-13-19)24(2)26-21(25)17-6-4-3-5-7-17/h3-15H,1-2H3 |
InChI Key |
JQCSHZDWHXXNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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